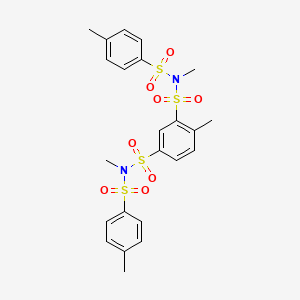![molecular formula C11H14N2O3S B14009709 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine CAS No. 6631-75-0](/img/structure/B14009709.png)
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group and a sulfanylmethyl group. It is known for its applications in medicinal chemistry, particularly as a precursor for various biologically active molecules .
Vorbereitungsmethoden
The synthesis of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under specific conditions . The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-thiomorpholinoaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various drugs, including antidiabetic, antimigraine, and antibiotic agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine involves its interaction with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as a building block in amide-coupling reactions, which are crucial in drug development . The sulfur atom in the thiomorpholine group increases the lipophilicity of the compound, enhancing its interaction with biological membranes and enzymes.
Vergleich Mit ähnlichen Verbindungen
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine can be compared with other similar compounds, such as:
4-(4-Nitrophenyl)thiomorpholine: This compound is structurally similar but lacks the sulfanylmethyl group.
Morpholine derivatives: Various morpholine derivatives are used in medicinal chemistry, but the presence of the nitrophenyl and sulfanylmethyl groups in this compound makes it unique in terms of its chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its structural features and applications.
Eigenschaften
CAS-Nummer |
6631-75-0 |
|---|---|
Molekularformel |
C11H14N2O3S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
4-[(4-nitrophenyl)sulfanylmethyl]morpholine |
InChI |
InChI=1S/C11H14N2O3S/c14-13(15)10-1-3-11(4-2-10)17-9-12-5-7-16-8-6-12/h1-4H,5-9H2 |
InChI-Schlüssel |
KTJWYUMKVRILEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CSC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
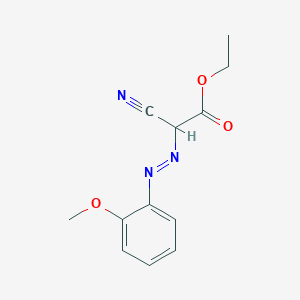
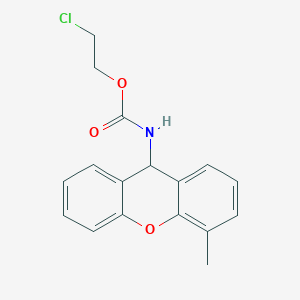
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)
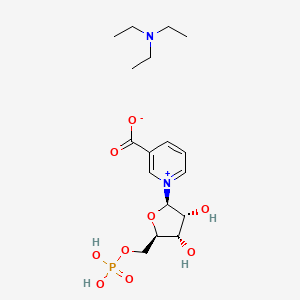

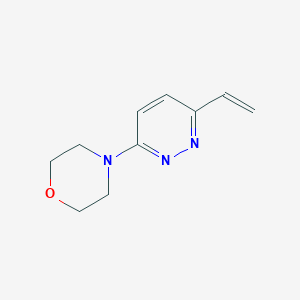
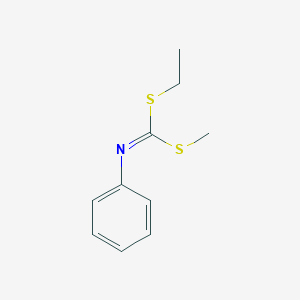

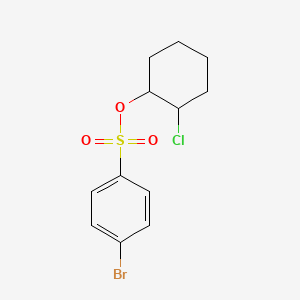
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
